molecular formula C13H9ClO2 B066140 4-(3-Chlorophenoxy)benzaldehyde CAS No. 164522-90-1

4-(3-Chlorophenoxy)benzaldehyde

Cat. No.: B066140
CAS No.: 164522-90-1
M. Wt: 232.66 g/mol
InChI Key: BGMYGFFWBQIXHN-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C₁₃H₉ClO₂. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-(3-Chlorophenoxy)benzaldehyde involves the reaction of 3-chlorophenol with hydroquinone. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorophenoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It has been investigated for its potential anti-tumor activity and as a building block for bioactive compounds.

    Medicine: It is used in the synthesis of pharmaceutical compounds, including inhibitors of fatty acid amide hydrolase.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. For example, in the synthesis of fatty acid amide hydrolase inhibitors, the compound interacts with the enzyme’s active site, inhibiting its activity. This inhibition can lead to increased levels of fatty acid amides, which have various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-(3-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYGFFWBQIXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445760
Record name 4-(3-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164522-90-1
Record name 4-(3-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Chlorophenoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

3-Chlorophenol (0.52 g, 4 mmol), 4-fluorobenzaldehyde (0.50 g, 4 mmol), and potassium carbonate (0.56 g, 4 mmol) were stirred in DMF (5 mL) at 80° C. for 48 hours. The reaction mixture was diluted with ethyl acetate and washed with water and brine, dried over Na2SO4, filtered and evaporated to give the title compound in 95% yield. 1H NMR (CDCl3, 300 MHz) δ 6.95-7.40 (m, 9H), 7.85-8.31 (m, 4H), 9.94 (s, 1H). MS m/e 233 (M+H)+.
Quantity
0.52 g
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reactant
Reaction Step One
Quantity
0.5 g
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reactant
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0.56 g
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reactant
Reaction Step One
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Quantity
5 mL
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solvent
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0 (± 1) mol
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solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

3-Chlorophenol (1.9 g) was stirred with 4-fluoro-benzaldehyde (1.8 g) and sodium hydride (0.46 g of an 80% suspension in oil) in dimethylformamide (50 ml) at 110° C. under an atmosphere of nitrogen for 16 hours. The solution was diluted with water and extracted with diethyl ether. The ethereal extract was dried (Na2SO4), concentrated and purified by chromatography on silica gel eluting with ethyl acetate-petroleum ether (1:9) to give the title compound as a colourless oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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